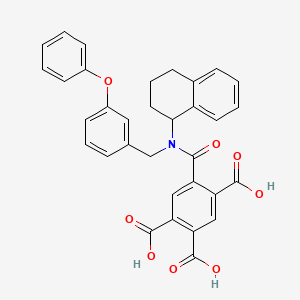
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABP-700 is a novel, positive allosteric modulator of the GABAA receptor currently being developed for the induction of general anesthesia and procedural sedation.
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
Imidazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of such derivatives under mild conditions facilitates the creation of versatile cynomethylene dyes and heterocycles from various precursors, highlighting the importance of these compounds in synthetic chemistry (Gomaa & Ali, 2020).
Antitumor Activity
Imidazole derivatives have shown significant potential in antitumor applications. Specific structures such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have progressed through preclinical testing, demonstrating the potential of these compounds in developing new antitumor drugs and exploring their biological properties (Iradyan et al., 2009).
Carboxylic Ester Hydrolases in Bacteria
Research on carboxylic ester hydrolases (CEHs) in bacteria emphasizes their role in hydrolyzing carboxylic esters to alcohol and acid. CEHs, found across three domains of life, have various architectural structures and substrate specificities, making them valuable for industrial applications, protein engineering, and understanding their biological roles (Oh et al., 2019).
Antioxidant and Microbiological Activity of Carboxylic Acids
Studies on natural carboxylic acids from plants reveal their significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids like benzoic acid, cinnamic acid, and caffeic acid influence their bioactivity, suggesting their potential in developing natural-based therapeutics (Godlewska-Żyłkiewicz et al., 2020).
Synthesis of Zoledronic Acid
properties
CAS RN |
1446482-29-6 |
|---|---|
Product Name |
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester |
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.341 |
IUPAC Name |
(1-methoxycarbonylcyclopropyl) 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
DRAFVCKNYNQOKR-GFCCVEGCSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABP-700; ABP-700; ABP-700; CPMM; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)




![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

